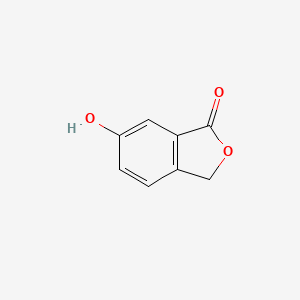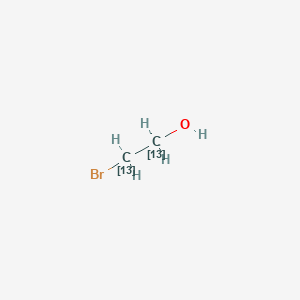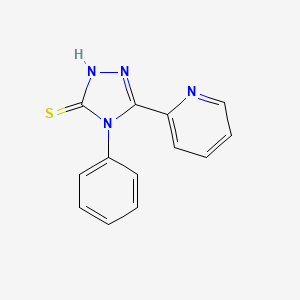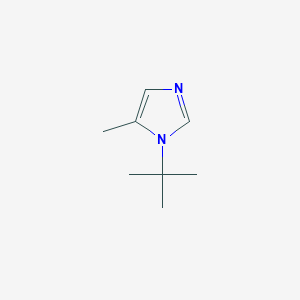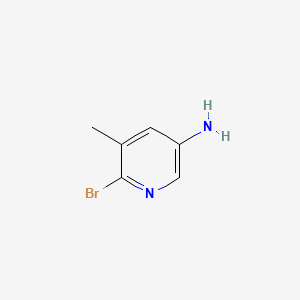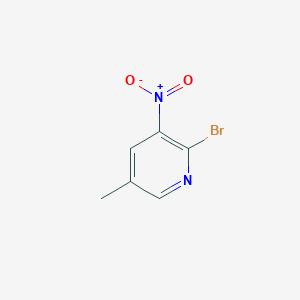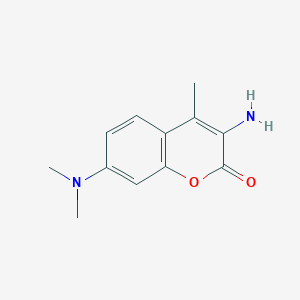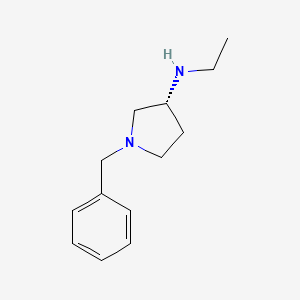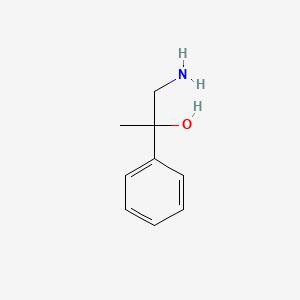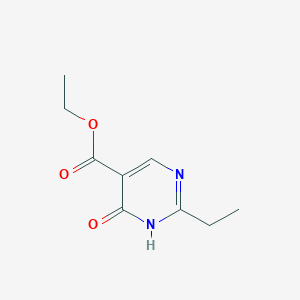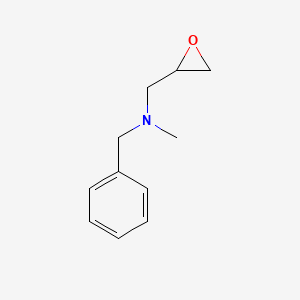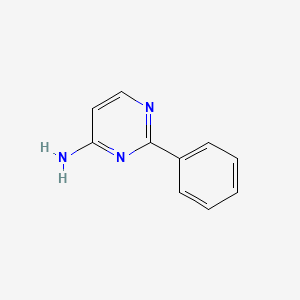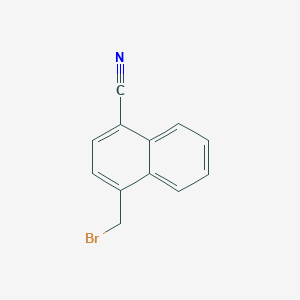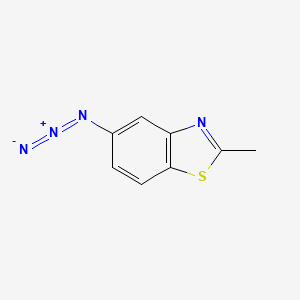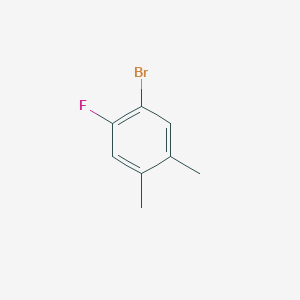
1-Bromo-2-fluoro-4,5-dimethylbenzene
Descripción general
Descripción
1-Bromo-2-fluoro-4,5-dimethylbenzene is an aromatic organic compound with the molecular formula C8H8BrF. It belongs to the class of halobenzenes, which are aromatic hydrocarbons with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) substituted for hydrogen atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound typically involve the bromination and fluorination of dimethylbenzene derivatives under controlled conditions. The reaction conditions include the use of bromine and a suitable fluorinating agent, often in the presence of a catalyst to facilitate the substitution reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-fluoro-4,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Halogen Exchange Reactions: Bromine can be replaced by other halogens under suitable conditions, such as a reaction with lithium fluoride to form the fluoro-substituted compound.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium hydroxide (NaOH) is commonly used as a reagent.
Halogen Exchange: Lithium fluoride (LiF) is used for halogen exchange reactions.
Major Products Formed:
Hydroxyl Derivative: Formed from the reaction with sodium hydroxide.
Fluoro-substituted Compound: Formed from the reaction with lithium fluoride.
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-4,5-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-fluoro-4,5-dimethylbenzene primarily involves electrophilic aromatic substitution reactions. The compound’s effects are exerted through the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . This mechanism is similar to other halobenzenes and involves the interaction with electrophiles and nucleophiles.
Comparación Con Compuestos Similares
- 1-Bromo-4-fluoro-2,5-dimethylbenzene
- 1-Bromo-2,5-dimethyl-4-nitrobenzene
- 1,4-Dibromo-2,5-dimethylbenzene
- (4-Bromo-2,5-dimethylphenyl)boronic acid
Comparison: 1-Bromo-2-fluoro-4,5-dimethylbenzene is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which influence its reactivity and chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns in substitution and halogen exchange reactions .
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMEWQVHCIKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


